molecular formula C16H15N3O3 B14917131 1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14917131
M. Wt: 297.31 g/mol
InChI Key: WFJJVQFYZWIRHK-FLIBITNWSA-N
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Description

1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride . The reaction is usually carried out under reflux conditions in a solvent such as methanol to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the installation of functional groups and subsequent cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its fused pyrimidine-indole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H15N3O3/c1-9-11(10-6-4-5-7-13(10)17-9)8-12-14(20)18(2)16(22)19(3)15(12)21/h4-8,20H,1-3H3/b11-8-

InChI Key

WFJJVQFYZWIRHK-FLIBITNWSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)N(C3=O)C)C)O

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

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